molecular formula C35H52O4 B191548 Hyperforin CAS No. 11079-53-1

Hyperforin

Cat. No. B191548
CAS RN: 11079-53-1
M. Wt: 536.8 g/mol
InChI Key: KGSZHKRKHXOAMG-UHFFFAOYSA-N
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Description

Hyperforin is a phytochemical produced by some members of the plant genus Hypericum, notably Hypericum perforatum, also known as St John’s wort . It is believed to be the primary active constituent responsible for the antidepressant and anxiolytic properties of St. John’s wort extracts .


Synthesis Analysis

The first natural extractions of Hyperforin were done with ethanol, which produced a mixture of hyperforin and adhyperforin . The extraction technique has since been modernized using lipophilic liquid CO2 extraction . A total synthesis of the non-natural hyperforin enantiomer was reported in 2010, which required approximately 50 synthetic transformations .


Molecular Structure Analysis

Hyperforin is a prenylated phloroglucinol derivative and is a member of the Polycyclic polyprenylated acylphloroglucinol family . It consists of a C8 quaternary stereocenter .


Chemical Reactions Analysis

Hyperforin is believed to be the primary active constituent responsible for the antidepressant and anxiolytic properties of the extracts of St. John’s wort . It acts as a reuptake inhibitor of monoamines, including serotonin, norepinephrine, dopamine, and of GABA and glutamate .


Physical And Chemical Properties Analysis

Hyperforin has a molar mass of 536.797 g·mol−1 . It has a melting point of 79–80 °C (174–176 °F) and a solubility in water of 0.66 mg/mL at 20 °C .

Scientific Research Applications

Depression Treatment

  • Field : Psychiatry
  • Application : Hyperforin is the primary active constituent responsible for the antidepressant and anxiolytic properties of extracts of St. John′s Wort . It acts as a reuptake inhibitor of serotonin and other monoamines including norepinephrine, dopamine, and GABA and glutamate by activating the transient receptor potential ion channel TRPC6 .
  • Method : The application involves the consumption of St. John’s Wort extracts that contain Hyperforin .
  • Results : The use of Hyperforin has shown encouraging results in the treatment of mild to moderate depression .

Enhancement of Bioactive Content in St. John’s Wort

  • Field : Agronomy
  • Application : Hyperforin, along with rutin and melatonin, are the main active ingredients in St. John’s Wort that alleviate depression . The study aimed to investigate the optimal conditions for accumulating these active ingredients .
  • Method : Two-month-old St John’s wort plants were cultivated in growth chambers at varying temperatures, light intensities, and nutrient solution concentrations before analysis by HPLC, for determining differences in hyperforin, rutin, and melatonin content .
  • Results : The results showed that hyperforin and rutin contents were significantly influenced by temperature (18–23 °C) and light intensity (49–147 μmol m −2 s −1 photosynthetic photon flux density (PPFD)), whereas Hoagland’s nutrient solution concentration (25–75%) had little effect .

Neurodegenerative Disorders

  • Field : Neurology
  • Application : The use of Hypericum perforatum extracts and its contents has shown encouraging results in research on animal models of neurodegenerative disorders .
  • Method : The application involves the use of Hypericum perforatum extracts that contain Hyperforin .
  • Results : These advantages include higher nerve cell survival, lowered oxidative stress, and higher cognitive performance .

Development of New Antidepressant Drugs

  • Field : Pharmacology
  • Application : Hyperforin’s action at the TRPC6 channel has led to the development of a new class of antidepressant drugs . The study aimed to develop a new antidepressant drug that uses the same TRPC6 target mechanism for its antidepressant action .
  • Method : The study synthesized the hyperforin analog Hyp13, which shows similar binding to TRPC6 and recapitulates TRPC6-dependent anxiolytic and antidepressant effects in mice .
  • Results : Hyp13 does not activate pregnan-X-receptor (PXR) and thereby loses the potential to induce drug-drug interactions . This may provide a new approach to develop better treatments for depression .

Cellular Neurobiology

  • Field : Cellular Neurobiology
  • Application : Hyperforin plays a significant role in the cellular neurobiology of depressive disorders .
  • Method : The application involves the use of Hypericum perforatum extracts that contain Hyperforin .
  • Results : The use of Hyperforin has shown encouraging results in research on animal models of neurodegenerative disorders .

Antimicrobial Activity

  • Field : Microbiology
  • Application : Hyperforin has been found to have antimicrobial activity against a variety of bacteria and fungi . This makes it a potential candidate for the development of new antimicrobial agents .
  • Method : The application involves the use of Hypericum perforatum extracts that contain Hyperforin .
  • Results : The use of Hyperforin has shown promising results in inhibiting the growth of various microorganisms .

Anti-Inflammatory Activity

  • Field : Immunology
  • Application : Hyperforin has been found to have anti-inflammatory properties . It has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the inflammatory response .
  • Method : The application involves the use of Hypericum perforatum extracts that contain Hyperforin .
  • Results : The use of Hyperforin has shown promising results in reducing inflammation in various experimental models .

Safety And Hazards

Hyperforin is highly flammable and can cause damage to organs . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O4/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3/t27-,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSZHKRKHXOAMG-HQKKAZOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891409
Record name Hyperforin
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Molecular Weight

536.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

2.6X10-17 mm Hg at 25 °C
Record name HYPERFORIN
Source Hazardous Substances Data Bank (HSDB)
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Mechanism of Action

Hyperforin is believed to be the primary active constituent responsible for the antidepressant and anxiolytic properties of the extracts of St. John's wort. It acts as a reuptake inhibitor of monoamines, including serotonin, norepinephrine, dopamine, and of GABA and glutamate, with IC50 values of 0.05-0.10 mcg/ml for all compounds, with the exception of glutamate, which is in the 0.5 mcg/ml range. It appears to exert these effects by activating the transient receptor potential ion channel TRPC6. Activation of TRPC6 induces the entry of sodium and calcium into the cell which causes inhibition of monoamine reuptake., Extracts of the medicinal plant St. John's wort (Hypericum perforatum) are widely used for the treatment of affective disorders. Hyperforin, a constituent of St. John's wort, is known to modulate the release and re-uptake of various neurotransmitters, an action that likely underlies its antidepressive activity. /It is now reported/ that hyperforin also has N-methyl-D-aspartate (NMDA)-antagonistic effects. Hyperforin (10 uM) was found to inhibit the NMDA-induced calcium influx into cortical neurons. In rat hippocampal slices, hyperforin inhibited the NMDA-receptor-mediated release of choline from phospholipids. Hyperforin also antagonized the increase of water content in freshly isolated hippocampal slices, and it counteracted, at 3 and 10 uM, the increase of water content induced by NMDA. Hyperforin was inactive, however, in two in vivo models of brain edema formation, middle cerebral artery occlusion and water intoxication in mice. In conclusion, hyperforin has NMDA-receptor-antagonistic and potential neuroprotective effects in vitro. This effect may contribute to the therapeutic effectiveness of St. John's wort extracts in some situations, for example, for relapse prevention in alcoholism., Hyperforin, a bicyclic polyprenylated acylphloroglucinol derivative, is the main active principle of St. John's wort extract responsible for its antidepressive profile. Hyperforin inhibits the neuronal serotonin and norepinephrine uptake comparable to synthetic antidepressants. In contrast to synthetic antidepressants directly blocking neuronal amine uptake, hyperforin increases synaptic serotonin and norepinephrine concentrations by an indirect and yet unknown mechanism. ...Attempts to identify the molecular target of hyperforin resulted in the identification of TRPC6. Hyperforin induced sodium and calcium entry as well as currents in TRPC6-expressing cells. Sodium currents and the subsequent breakdown of the membrane sodium gradients may be the rationale for the inhibition of neuronal amine uptake. The hyperforin-induced cation entry was highly specific and related to TRPC6 and was suppressed in cells expressing a dominant negative mutant of TRPC6, whereas phylogenetically related channels, i.e., TRPC3 remained unaffected. Furthermore, hyperforin induces neuronal axonal sprouting like nerve growth factor in a TRPC6-dependent manner. These findings support the role of TRPC channels in neurite extension and identify hyperforin as the first selective pharmacological tool to study TRPC6 function. Hyperforin integrates inhibition of neurotransmitter uptake and neurotrophic property by specific activation of TRPC6 and represents an interesting lead-structure for a new class of antidepressants., The phloroglucinol derivative hyperforin has been recently shown to be a major antidepressant component in the extract of Hypericum perforatum. Experimental studies clearly demonstrated its activity in different behavioral models of depression. Moreover clinical studies linked the therapeutic efficacy of Hypericum extracts to their hyperforin content, in a dose-dependent manner. The molecular mechanism of action of hyperforin is still under investigation. Hyperforin has been shown to inhibit, like conventional antidepressants, the neuronal uptake of serotonin, norepinephrine and dopamine. However, hyperforin inhibits also the uptake of gamma-aminobutyric acid (GABA) and L-glutamate. The uptake inhibition by hyperforin does not involve specific binding sites at the transporter molecules; its mechanism of action seems to be related to sodium conductive pathways, leading to an elevation in intracellular Na(+) concentration. Other additional mechanisms of action of hyperforin, involving ionic conductances as well synaptosomal and vesicular function, have been suggested. In addition to its antidepressant activity, hyperforin has many other pharmacological effects in vivo (anxiolytic-like, cognition-enhancing effects) and in vitro (antioxidant, anticyclooxygenase-1, and anticarcinogenic effects). These effects could be of clinical importance. On the other hand, the role of hyperforin in the pharmacological interactions occurring during Hypericum extract therapy must be fully investigated. Hyperforin seems to be responsible for the induction of liver cytochrome oxidase enzymes and intestinal P-glycoprotein. Several pharmacokinetic studies performed in rats and humans demonstrated oral bioavailability of hyperforin from Hypericum extract. Only recently a new chromatographic method for detection of hyperforin in the brain tissue has been developed and validated. Taking into account the chemical instability of hyperforin, current efforts are directed to the synthesis of new neuroactive derivatives., Hyperforin represents a major antidepressive constituent of St. John's wort (SJW) extract. It not only inhibits the neuronal uptake of serotonin, norepinephrine and dopamine like many other antidepressants, but also inhibits GABA and L-glutamate uptake. This broad-spectrum effect is obtained by an elevation of the intracellular Na+ concentration, probably due to activation of sodium conductive pathways not yet finally identified but most likely ionic channels. This makes hyperforin the first member of a new class of compounds with a preclinical antidepressant profile due to a completely novel mechanism of action.
Record name Hyperforin
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Record name HYPERFORIN
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Product Name

Hyperforin

CAS RN

11079-53-1
Record name Hyperforin
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Record name Hyperforin
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Record name Bicyclo[3.3.1]non-3-ene-2,9-dione, 4-hydroxy-6-methyl-1,3,7-tris(3-methyl-2-buten-1-yl)-5-(2-methyl-1-oxopropyl)-6-(4-methyl-3-penten-1-yl)-, (1R,5S,6R,7S)
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Record name HYPERFORIN
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Record name HYPERFORIN
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Melting Point

70-80, 79-80 °C
Record name Hyperforin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01892
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Record name HYPERFORIN
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Synthesis routes and methods

Procedure details

2 g of hyperforin (M. W. =536,01) are dissolved in 20 ml of THF under magnetic stirring; the solution is added with LiAlH4 in strong excess (1 g, 0.026 mol, M. W.=38). The progress of the reaction is monitored by TLC (eluent petroleum ether/EtOAc 9:1). After ten minutes the reaction is completed.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,500
Citations
L Beerhues - Phytochemistry, 2006 - Elsevier
Hyperforin is a polyprenylated acylphloroglucinol derivative … Enzymatically, the skeleton of hyperforin is formed by … Hyperforin mainly accumulates in pistils and fruits where it …
Number of citations: 185 www.sciencedirect.com
P Zanoli - CNS drug reviews, 2004 - Wiley Online Library
… Hypericum extracts to their hyperforin content, in a dose‐dependent manner. The molecular mechanism of action of hyperforin is still under investigation. Hyperforin has been shown to …
Number of citations: 172 onlinelibrary.wiley.com
R Madabushi, B Frank, B Drewelow… - European journal of …, 2006 - Springer
… of hyperforin found in the product. Products that do not contain substantial amounts of hyperforin (<… On the other hand, some evidence suggests that hyperforin may also contribute to the …
Number of citations: 227 link.springer.com
C Billard, F Merhi, B Bauvois - Current cancer drug targets, 2013 - ingentaconnect.com
… antileukemic effects of purified hyperforin and related mechanisms in … Hyperforin induces apoptosis in both CLL and AML cells. In … In summary, hyperforin targets molecules involved in …
Number of citations: 44 www.ingentaconnect.com
M Dona, I Dell'Aica, E Pezzato, L Sartor, F Calabrese… - Cancer research, 2004 - AACR
Hyperforin (Hyp), the major lipophilic constituent of St. John’s wort, was assayed as a stable dicyclohexylammonium salt (Hyp-DCHA) for cytotoxicity and inhibition of matrix proteinases, …
Number of citations: 176 aacrjournals.org
TS Sell, T Belkacemi, V Flockerzi, A Beck - Scientific reports, 2014 - nature.com
… We found that hyperforin induces TRPC6-independent H + currents in HEK-293 cells, … that hyperforin itself acts as a protonophore. The protonophore activity of hyperforin causes …
Number of citations: 65 www.nature.com
SS Chatterjee, SK Bhattacharya, M Wonnemann… - Life sciences, 1998 - Elsevier
… hyperforin … hyperforin contents. In addition, most till now known neuropharmacological properties of the clinically used hypericum extracts can also be demonstrated with pure hyperforin. …
Number of citations: 684 www.sciencedirect.com
D Albert, I Zündorf, T Dingermann, WE Müller… - Biochemical …, 2002 - Elsevier
… hyperforin suppressed COX-1 activity in platelets in presence of exogenous AA (20 μM) as well as in cell-free systems. Hyperforin … We conclude that hyperforin acts as a dual inhibitor of …
Number of citations: 330 www.sciencedirect.com
CP Ting, TJ Maimone - Journal of the American Chemical Society, 2015 - ACS Publications
A 10-step total synthesis of the polycyclic polyprenylated acylphloroglucinol (PPAP) natural product hyperforin from 2-methylcyclopent-2-en-1-one is reported. This route was enabled …
Number of citations: 80 pubs.acs.org
G Laakmann, C Schüle, T Baghai… - …, 1998 - thieme-connect.com
… of 0.5% hyperforin), or Hypericum extract WS 5572 (300 mg, with a content of 5% hyperforin). … that they differed only in their hyperforin content. Efficacy regarding depressive symptoms …
Number of citations: 530 www.thieme-connect.com

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